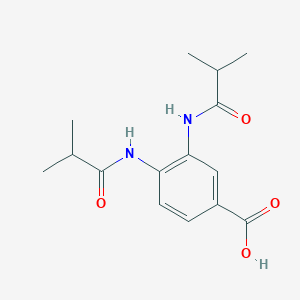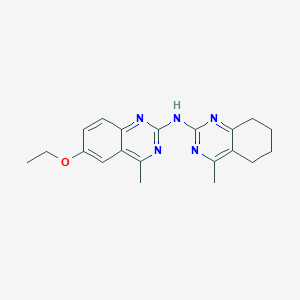
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide, also known as CAY10576, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.
Mechanism of Action
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide selectively inhibits CK1δ by binding to the ATP-binding site of the kinase domain. CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK1δ by this compound leads to the dysregulation of these processes and ultimately induces cell death in cancer cells or resets the circadian clock in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are regulated by CK1δ. In cancer cells, the inhibition of CK1δ by this compound leads to the dysregulation of the cell cycle, DNA damage response, and apoptosis, ultimately resulting in cell death. In animal models, the inhibition of CK1δ by this compound resets the circadian clock and improves cognitive function in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide in lab experiments include its potency and selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the development and use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide. One direction is the further exploration of its potential therapeutic applications in cancer, circadian rhythm regulation, and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of CK1δ that may have improved efficacy and fewer side effects compared to this compound. Finally, the use of this compound as a tool for studying the cellular processes regulated by CK1δ may lead to the discovery of new therapeutic targets and pathways.
Synthesis Methods
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been described in a few publications. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 3-amino-4-ethyl-5-methylthiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride and sodium acetate to obtain the final compound.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been extensively studied in various scientific fields, including cancer research, circadian rhythm regulation, and neurodegenerative diseases. In cancer research, CK1δ has been shown to be overexpressed in various types of cancer, and its inhibition by this compound has been shown to induce cell death and reduce tumor growth in vitro and in vivo. In circadian rhythm regulation, CK1δ is a key regulator of the circadian clock, and this compound has been shown to reset the circadian clock in animal models. In neurodegenerative diseases, CK1δ has been implicated in the pathogenesis of Alzheimer's disease, and this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function in animal models.
properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-15(13(12)8-16)17-14(19)10-5-4-6-11(7-10)18(20)21/h4-7H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFTVSKRRMIAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)



![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)

![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)

![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)

